molecular formula C5H8O B1456821 Cyclopentanone-d8 CAS No. 4477-17-2

Cyclopentanone-d8

Cat. No. B1456821
CAS RN: 4477-17-2
M. Wt: 92.17 g/mol
InChI Key: BGTOWKSIORTVQH-SVYQBANQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentanone-d8 is a useful isotopically labeled research compound . It is a derivative of Cyclopentanone, which is an organic compound with the formula (CH2)4CO. This cyclic ketone is a colorless volatile liquid .


Synthesis Analysis

The synthesis of Cyclopentanone, the parent compound of Cyclopentanone-d8, can be achieved through several methods. A common method is through the oxidation of cyclopentanol, a process typically performed using Jones reagent (a mixture of chromium trioxide and sulfuric acid in acetone) . Another method involves the treatment of adipic acid with barium hydroxide at elevated temperatures .


Molecular Structure Analysis

Cyclopentanone has a five-membered ring structure with a carbonyl (C=O) group attached . The molecular formula of this organic compound is C5H8O . The structure can be better understood as a pentagon with four carbon atoms and one oxygen atom, interconnected, with a double bond between one carbon and the oxygen atom .


Chemical Reactions Analysis

The self-condensation of cyclopentanone has been studied over calcined and uncalcined TiO2–ZrO2. The catalyst properties were examined by XRD, FTIR, SEM, N2 adsorption–desorption, and pyridine FTIR. Uncalcined TiO2–ZrO2 exhibited superior catalytic performance (94% conversion of cyclopentanone and 86% yield of dimer) .


Physical And Chemical Properties Analysis

Cyclopentanone is a stable compound but can form explosive peroxides when exposed to air for a prolonged period. The substance is flammable, with a flash point of 29 degrees Celsius. It also has a boiling point of 130.7 degrees Celsius and a melting point of -51 degrees Celsius. It is slightly soluble in water but mixes readily with most organic solvents, such as alcohol and ether .

Scientific Research Applications

  • Antinociceptive Activities : Cyclopentanone derivatives like 2-(3',5'-Dimethoxybenzylidene) cyclopentanone (DMBC) have been studied for their antinociceptive effects. Research indicates that DMBC can offer neuroprotective effects against cerebral ischemia, with mechanisms involving inhibition of cathepsin B activation (Gu et al., 2016).

  • Mosquito Attractant Potential : Cyclopentanone has been evaluated as a possible mosquito attractant. It activates the cpA CO2 receptor neuron on the maxillary palp of mosquitoes, suggesting potential as an alternative to CO2 in traps for mosquito surveillance programs. However, field trials indicated that it is less effective than CO2 (Philippe-Janon et al., 2015).

  • Cancer and Inflammatory Diseases : Cyclopentanone derivatives like cyclopentenone prostaglandins (e.g., PGA2, PGA1, PGJ2) have shown potent anti-inflammatory, anti-neoplastic, and anti-viral activities. Their actions are mediated by interaction with cellular target proteins, including the transcription factor NF‐κB and the nuclear receptor PPARγ, suggesting potential therapeutic applications (Straus & Glass, 2001).

  • Combustion and Biofuel Applications : Cyclopentanone's combustion characteristics have been studied for its potential as a biofuel. Research on its laminar flame characteristics shows that it has advantages as a biofuel candidate, especially in comparison with gasoline and ethanol (Bao et al., 2017).

  • Antiviral Properties : Cyclopentenone compounds like Δ12-Prostaglandin J2 have shown effectiveness against influenza A virus replication, indicating potential as therapeutic agents against viral infections (Pica et al., 2000).

  • Medicinal Chemistry : Cyclopentanone derivatives, including jasmonic acid and its volatile methyl ester, have been explored in medicinal chemistry for their synthesis, usage, and biological activities. These studies indicate potential for the development of new therapeutics in related fields (Pirbalouti et al., 2014).

  • Renewable Biofuel Research : Cyclopentanone's potential in renewable biofuel research, particularly as a diesel alternative, has been investigated. Studies show that cyclopentanone can improve combustion and reduce emissions when blended with diesel, indicating its viability as a renewable fuel source (Tong et al., 2021).

Safety And Hazards

Cyclopentanone is classified as a potential eye irritant and may cause skin irritation upon prolonged contact. Moreover, inhalation of its vapors might lead to respiratory discomfort . It’s flammable and vapors may form explosive mixtures with air .

Future Directions

The conversion of biomass resources into high-value fuels and chemicals using thermochemical methods has become an attractive method of energy utilization . The synthesis of dimethyl adipate (DAP), a stable configuration of adipic acid, from biomass-derived cyclopentanone (CPO) and dimethyl carbonate (DMC) constitutes an attractive greener route than petroleum-based industrial processes .

properties

IUPAC Name

2,2,3,3,4,4,5,5-octadeuteriocyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTOWKSIORTVQH-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentanone-d8

Synthesis routes and methods I

Procedure details

The compound (b) is reacted with trichloroacetyl chloride in a solvent such as diethyl ether, dimethoxyethane or tetrahydrofuran to give the dichlorocyclobutanone compound (f) (Alternatively, when it is reacted with diacetyl chloride, a monochloro-compound is obtained. The monochloro-compound can also be obtained by reacting with trichloroacetyl chloride, followed by treating with acetic acid.), and then the product is treated with a reducing agent such as zinc dust, whereby the cyclobutanone compound represented by the formula (g) can be obtained. The reaction temperature is preferably 10 to 50° C. When the compound (g) is treated with a peroxide such as 3-chloroperbenzoic acid in the presence of sodium hydrogen carbonate in a solvent such as dichloromethane, the lactone compound represented by the formula (h) can be obtained. The reaction temperature is preferably in the range of from room temperature to 40° C. When the compound (b) is treated with dichloroketene and diazomethane, a cyclopentanone compound in the formula (f) is obtained, and when the compound (g) is treated with diazomethane, a cyclopentanone compound in formula (g) is obtained. When the cyclopentanone compound is further treated with diazomethane, a cyclohexanone compound is obtained.
[Compound]
Name
lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( h )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
cyclobutanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
monochloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
compound ( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Synthesis routes and methods II

Procedure details

To a stirred mixture of cyclopentanone (33.8 g.) and ethanol (100 c.c.) containing ammonium acetate (3.2 g.) and kept at or below 0°, was added 1-amino-3,3,5-trimethylcyclohexyl hydroperoxide (44.6 g., 68% pure). After storing at 0°C overnight the reaction mixture was worked up as in the previous Examples to give unreacted cyclopentanone and dihydroisophorone together with a fraction (20.0 g.) b.p. 82° - 86°/0.5 mm. This last fraction was redistilled to give: material b.p. 74° - 76°C/0.3 mm.Hg., peroxide equivalent 202, shown by mass spectroscopy to be a mixture of the peroxide ##SPC28##
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
44.6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-Toluenesulphonic acid monohydrate (1.7 g, 9.2 mmol) was added to a stirred solution of (2S)-2-tert-butoxycarbonylamino-3-phenylpropionic acid 2,2-dimethoxycyclopentyl ester (36 g, 91.6 mmol) in acetone (450 ml) at ambient temperature. The solution was stirred for 3 days then water (600 ml) and saturated aqueous sodium hydrogen carbonate solution (200 ml) were added, then the product was extracted into ethyl acetate (600 ml). The aqueous phase was extracted with ethyl acetate (2×400 ml), then the combined ethyl acetate solutions were washed with saturated aqueous sodium chloride solution (2×150 ml), dried (Na2SO4) and the solvent removed in vacua. The residue (18.05 g) was purified by flash chromatography over silica gel eluting with a gradient of heptane:ethyl acetate 3:1→2:1. Appropriate fractions were combined and the solvents removed in vacuo to leave (2S)-2-tert-butoxycarbonylamino-3-phenylpropionic acid 2-oxocyclopentyl ester as a colourless oil (18.05 g, 40% from cyclopentanone). TLC (single UV spot, Rf=0.25, heptane:ethyl acetate 7:3), analytical HPLC with main broad peak Rt=17.9-19.2 mins, HPLC-MS (main broad UV peak with Rt=9.04-9.24 mins, 248.1 [M−Boc+2H]+, 370.2 [M+Na]+, 717.3 [2M+Na]+).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
(2S)-2-tert-butoxycarbonylamino-3-phenylpropionic acid 2,2-dimethoxycyclopentyl ester
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In a 350-ml autoclave made of stainless steel SUS 316 and equipped with a stirrer were placed 80 g (1.14 mol) of cyclopentane and 2 g of a 5 percent by weight N-hydroxysuccinimide aqueous solution which contained 100 mg of N-hydroxysuccinimide dissolved therein, at room temperature (25° C.). The autoclave was hermetically sealed, pressurized to 3 MPa (gauge pressure) with a gaseous mixture of 50 percent by volume oxygen and 50 percent by volume nitrogen, and the aqueous solution therein was stirred at 150° C. for 1 hour. As a result, 39 mmol of cyclopentane reacted (with a conversion of 3.4%) and thereby yielded 9.4 mmol of cyclopentanone (with a selectivity of 24.1%), 4.8 mmol of cyclopentanol (with a selectivity of 12.3%), and 12.5 mmol of cyclopentyl hydroperoxide (with a selectivity of 32.1%). The total yield of cyclopentanone, cyclopentanol, and cyclopentyl hydroperoxide was 2.3%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
39 mmol
Type
reactant
Reaction Step Six

Synthesis routes and methods V

Procedure details

In a 350-ml autoclave made of stainless steel SUS 316 and equipped with a stirrer were placed 80 g (1.14 mol) of cyclopentane and 100 mg of N-hydroxysuccinimide (these formed a slurry at room temperature (25° C.)). The autoclave was hermetically sealed, pressurized to 3 MPa (gauge pressure) with a gaseous mixture of 50 percent by volume oxygen and 50 percent by volume nitrogen, and the mixture therein was stirred at 150° C. for 1 hour. As a result, 8.8 mmol of cyclopentane reacted (with a conversion of 0.8%) and thereby yielded 0.5 mmol of cyclopentanone (with a selectivity of 5.7%), 0.2 mmol of cyclopentanol (with a selectivity of 2.3%), and 5.8 mmol of cyclopentyl hydroperoxide (with a selectivity of 65.9%). The total yield of cyclopentanone, cyclopentanol, and cyclopentyl hydroperoxide was 0.57%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8.8 mmol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentanone-d8
Reactant of Route 2
Cyclopentanone-d8
Reactant of Route 3
Cyclopentanone-d8
Reactant of Route 4
Cyclopentanone-d8
Reactant of Route 5
Cyclopentanone-d8
Reactant of Route 6
Cyclopentanone-d8

Citations

For This Compound
5
Citations
K Unoura, M Aikawa, M Katayama - Bulletin of the Chemical Society of …, 1968 - journal.csj.jp
… sample, containing 0.5-1ml each of cyclopentanone, cyclopentanone-d8, and 2,2,5,5-cyclopentanone-d4, or a mixture of cyclopentanone and cyclopentanone-d8, was sealed into …
Number of citations: 2 www.journal.csj.jp
EW Della, HK Patney - Journal of Labelled Compounds, 1973 - Wiley Online Library
… preparation of cyclopentanone-D8 (I) does not appear to have been reported, and accordingly we described herein two facile, and relatively inexpensive, procedures which afford …
WB Lynch, DW Pratt - The Journal of Physical Chemistry, 1988 - ACS Publications
Conclusion In this paper we have examined the spectral properties of matrix-isolated hydrogen-bonded complexes between one of the strongest acids, hydrogen iodide, and ethylene …
Number of citations: 4 pubs.acs.org
HE Howard-Lock - 1968 - macsphere.mcmaster.ca
The infrared, Raman and ultraviolet spectra of cyclopentanone, cyclopentanone -α,α,α',α'-d₄ and cyclopentanone-d₈ have been studied. The high resolution ultraviolet absorption …
Number of citations: 0 macsphere.mcmaster.ca
Y Haas - Photochemical & Photobiological Sciences, 2004 - Springer
The photochemical α-cleavage of acetone is analyzed in view of recent results obtained for the isolated molecule in supersonic jets. The fluorescence decay time of the isolated …
Number of citations: 116 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.